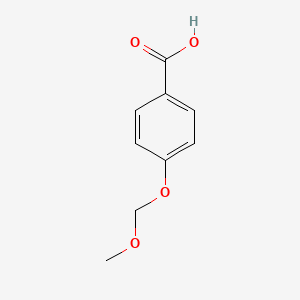

4-(methoxymethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFRBTZCMICRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460120 | |

| Record name | 4-(methoxymethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25458-44-0 | |

| Record name | 4-(methoxymethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(methoxymethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Official Identification

| Identifier | Value |

| IUPAC Name | 4-(methoxymethoxy)benzoic acid[1] |

| CAS Number | 25458-44-0[1] |

Introduction: A Strategic Intermediate in Complex Synthesis

This compound is a carboxylated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its primary utility lies not in its intrinsic biological activity, but as a strategically "protected" derivative of 4-hydroxybenzoic acid. The introduction of the methoxymethyl (MOM) ether to the phenolic hydroxyl group temporarily masks its reactivity, thereby enabling selective chemical transformations at other positions on the molecule, most notably at the carboxylic acid function.

This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and critical applications in drug development. It is intended to be a practical resource for researchers, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| Appearance | White to pale cream powder | Thermo Fisher Scientific[2] |

| Melting Point | 123 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 281.8 ± 23.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | ||

| Solubility | Slightly soluble in Chloroform and DMSO | ChemicalBook[3] |

Spectroscopic Data

¹H NMR Spectrum of this compound

-

A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxymethyl group.

Comparative Spectroscopic Data: 4-methoxybenzoic acid

-

¹³C NMR (in DMSO-d₆): Expected to show signals for the carboxylic carbon, the four distinct aromatic carbons, and the methoxy carbon.

-

IR Spectrum: Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C-O stretches, and aromatic C-H and C=C bands.

-

Mass Spectrum (EI): The molecular ion peak would be observed, along with characteristic fragmentation patterns.[4][5]

The Chemistry of Protection and Deprotection: The Role of the Methoxymethyl (MOM) Group

The strategic advantage of this compound stems from the use of the methoxymethyl (MOM) group to protect the phenolic hydroxyl of 4-hydroxybenzoic acid. This acetal protecting group is stable under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.

Comparison with Other Phenol Protecting Groups

| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions |

| Methyl Ether | Strong base (e.g., NaH), methylating agent (e.g., MeI, Me₂SO₄) | Very high; stable to most conditions | Harsh; BBr₃, HBr |

| Benzyl Ether (Bn) | Base (e.g., NaH, K₂CO₃), Benzyl halide | Good; stable to many reagents | Hydrogenolysis (H₂, Pd/C), strong acid |

| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, base (e.g., imidazole) | Moderate; sensitive to acid and fluoride | Fluoride source (e.g., TBAF), acid |

| Methoxymethyl Ether (MOM) | Base (e.g., DIPEA), MOM-Cl | Good; stable to bases, nucleophiles | Acidic conditions (e.g., HCl, TFA) |

Synthesis of this compound: A Workflow

The most common route to this compound is the O-alkylation of 4-hydroxybenzoic acid with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: Suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq).

-

Addition of Protecting Group: Add chloromethyl methyl ether (MOM-Cl) (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Deprotection: Regenerating the Phenolic Hydroxyl Group

The removal of the MOM group is typically achieved under acidic conditions, which hydrolyze the acetal.

Caption: Deprotection of the MOM group.

Detailed Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, tetrahydrofuran (THF), or dichloromethane (DCM).

-

Addition of Acid: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the deprotection by TLC.

-

Workup: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxybenzoic acid.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a key intermediate in multi-step organic syntheses, particularly in the development of pharmaceuticals. By protecting the phenolic hydroxyl group, chemists can perform a variety of reactions on the carboxylic acid moiety, such as:

-

Amide bond formation: Coupling with amines to form amides, a common functional group in many drug molecules.

-

Esterification: Formation of esters, which can act as prodrugs or key intermediates.

-

Reduction: Reduction of the carboxylic acid to an alcohol.

-

Conversion to other functional groups: Transformation of the carboxylic acid into halides, aldehydes, or other functionalities.

A notable example of the utility of a related protected 4-hydroxybenzoic acid derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . While the exact intermediate may vary in different synthetic routes, the principle of protecting the phenolic hydroxyl group while manipulating other parts of the molecule is a common strategy.

Safety and Handling

Hazard Identification:

-

GHS Pictograms:

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for organic chemists, particularly those in the field of drug discovery and development. Its utility is derived from the strategic use of the methoxymethyl protecting group, which allows for selective reactions at the carboxylic acid functionality. A thorough understanding of its synthesis, properties, and the conditions for both protection and deprotection is crucial for its successful application in the synthesis of complex molecules. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical protocols for researchers.

References

-

Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

-

Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

-

Ballart, B., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447. Retrieved from [Link]

-

Chegg. (2021, September 21). What is the IR spectrum for 4-methoxybenzoic acid?. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Retrieved from [Link]

-

Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

Sources

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoic acid, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-methoxy- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(Methoxymethoxy)benzoic Acid

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(methoxymethoxy)benzoic acid, a pivotal intermediate in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of synthetic strategy and analytical validation, reflecting the expertise and experience of a seasoned application scientist. Every procedural choice is explained, and each analytical step is presented as part of a self-validating system to ensure scientific integrity.

Introduction: The Strategic Importance of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask the reactivity of a functional group, allowing for selective transformations elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities due to its ease of introduction and its stability under a range of reaction conditions, particularly those that are basic or weakly acidic.[1][2][3] this compound serves as a quintessential example of a building block where the phenolic hydroxyl group of 4-hydroxybenzoic acid is masked as a MOM ether.[4] This protection strategy enables a diverse array of chemical manipulations of the carboxylic acid group and the aromatic ring, which would otherwise be complicated by the presence of the acidic phenol.

This guide will detail a reliable and efficient method for the synthesis of this compound via the O-alkylation of 4-hydroxybenzoic acid. Subsequently, it will provide a comprehensive overview of the analytical techniques required to confirm the identity and purity of the synthesized compound.

Synthesis of this compound: A Protocol Built on Mechanistic Understanding

The most direct and widely adopted method for the synthesis of this compound is the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid.[4][5] This process involves an O-alkylation reaction with a suitable methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on the electrophilic carbon of chloromethyl methyl ether. The choice of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical. DIPEA is sufficiently basic to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in a non-aqueous environment, without competing as a nucleophile. The subsequent deprotonation of the carboxylic acid is also effected by the base. The resulting carboxylate is less nucleophilic than the phenoxide, leading to selective O-alkylation at the phenolic position.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Reagent: Cool the suspension to 0 °C using an ice bath. Sequentially add N,N-diisopropylethylamine (2.0-3.0 eq) and chloromethyl methyl ether (1.5-2.0 eq) dropwise.[5]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a white solid.

Characterization: A Multi-faceted Approach to Structural Verification

The identity and purity of the synthesized this compound must be rigorously confirmed through a combination of physical and spectroscopic methods.

Physical Properties

The expected physical properties of this compound are summarized in the table below. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol [6] |

| Appearance | White solid |

| Melting Point | Literature values may vary, typically in the range of 120-125 °C. |

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to elucidate the structure of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the introduction of the MOM group. Key expected signals include:

-

A singlet around 3.4-3.5 ppm corresponding to the three protons of the methoxy group (-OCH₃).

-

A singlet around 5.2-5.3 ppm corresponding to the two protons of the methylene group (-OCH₂O-).[5]

-

Two doublets in the aromatic region (typically 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet at a high chemical shift (often >10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary structural information. Expected signals include:

-

A peak around 56 ppm for the methoxy carbon.

-

A peak around 94 ppm for the methylene carbon of the MOM group.

-

Signals in the aromatic region (115-160 ppm) for the benzene ring carbons.

-

A signal in the downfield region (>165 ppm) for the carboxylic acid carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

A broad O-H stretch from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid.

-

A sharp C=O stretch around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-O stretching vibrations for the ether linkages will be present in the fingerprint region (around 1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is often observed as the deprotonated ion [M-H]⁻ at m/z 181.[5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7] The MOM-protected hydroxyl group allows for a wide range of transformations at the carboxylic acid functionality, such as conversion to esters, amides, or acid chlorides, without interference from the phenolic hydroxyl group. Furthermore, the aromatic ring can undergo electrophilic substitution reactions. The MOM group can be readily removed under acidic conditions to reveal the free phenol when desired.[8][9][10] This strategic protection and deprotection sequence is a cornerstone of modern synthetic chemistry.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound, grounded in the principles of mechanistic organic chemistry and rigorous analytical validation. By understanding the causality behind each experimental step and employing a multi-faceted characterization approach, researchers can confidently prepare and verify this important synthetic intermediate for its diverse applications in drug development and beyond.

References

- S. K. Nandy, J. M. R. Kumar, R. J. Reddy, and B. V. S. Reddy. "Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium." Journal of the Indian Chemical Society, vol. 80, no. 11, 2003, pp. 1059-1061.

- Han, J. H., et al. "A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers." Tetrahedron, vol. 66, no. 9, 2010, pp. 1673-1677.

-

"MOM Ethers." Organic Chemistry Portal, . Accessed 2 Jan. 2026.

-

PrepChem. "Synthesis of 4-methoxy-2-methoxy benzoic acid." PrepChem.com, . Accessed 2 Jan. 2026.

-

Reddy, Ch. Raji, et al. "Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers." ResearchGate, 2011, .

- Boruah, R., et al. "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach." Letters in Organic Chemistry, vol. 14, no. 5, 2017, pp. 343-346.

-

"this compound | 25458-44-0." Benchchem, . Accessed 2 Jan. 2026.

- "this compound." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/11252351. Accessed 2 Jan. 2026.

-

"Synthesis of 4-methoxymethylbenzoic acid." The Royal Society of Chemistry, . Accessed 2 Jan. 2026.

-

"4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3." ChemicalBook, . Accessed 2 Jan. 2026.

-

"4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications." ChemicalBook, . Accessed 2 Jan. 2026.

-

"Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2)." University of Lethbridge, . Accessed 2 Jan. 2026.

-

"Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis." Benchchem, . Accessed 2 Jan. 2026.

-

"4-methoxy benzoic acid." EMCO Chemicals, . Accessed 2 Jan. 2026.

-

"4-(MethoxyMethoxy)benzoicacid synthesis." ChemicalBook, . Accessed 2 Jan. 2026.

-

Swaroop, T. R., et al. "Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone." ResearchGate, 2020, .

- Chen, Y., et al. "Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells." Molecules, vol. 27, no. 1, 2022, p. 235.

-

"A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy." Quick Company, . Accessed 2 Jan. 2026.

-

"The Role of 4-Methoxybenzoic Acid (p-Anisic Acid, CAS 100-09-4) in Organic Synthesis and Beyond." NINGBO INNO PHARMCHEM CO.,LTD., . Accessed 2 Jan. 2026.

-

"Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4)." Cheméo, . Accessed 2 Jan. 2026.

-

"4-(methoxymethyl)benzoic acid AldrichCPR." Sigma-Aldrich, . Accessed 2 Jan. 2026.

- "4-Methoxy benzoic acid." SpectraBase, spectrabase.com/spectrum/5YvVqAXs3E2. Accessed 2 Jan. 2026.

-

"4-Methoxybenzoic acid(100-09-4) IR1." ChemicalBook, . Accessed 2 Jan. 2026.

-

"METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP." AdiChemistry, . Accessed 2 Jan. 2026.

- "Benzoic acid, 4-methoxy-." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C100094. Accessed 2 Jan. 2026.

-

"Supplementary Information." The Royal Society of Chemistry, . Accessed 2 Jan. 2026.

-

"Hydroxyl Protecting Groups Stability." Organic Chemistry Portal, . Accessed 2 Jan. 2026.

- "Benzoic acid, 4-methoxy-, methyl ester." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C121982. Accessed 2 Jan. 2026.

-

"The Chemistry Behind Effective Preservation: Exploring 4-Hydroxybenzoic Acid Derivatives." NINGBO INNO PHARMCHEM CO.,LTD., . Accessed 2 Jan. 2026.

- "4-Hydroxybenzoic acid." Wikipedia, en.wikipedia.org/wiki/4-Hydroxybenzoic_acid. Accessed 2 Jan. 2026.

Sources

- 1. MOM Ethers [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 4. This compound | 25458-44-0 | Benchchem [benchchem.com]

- 5. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

Spectroscopic Data of 4-(Methoxymethoxy)benzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-(methoxymethoxy)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a deeper understanding of the structural information encoded within each spectrum. This document is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound is a derivative of benzoic acid where the phenolic hydroxyl group is protected by a methoxymethyl (MOM) ether. This protecting group strategy is common in multi-step organic synthesis to mask the reactivity of the hydroxyl group. Accurate structural confirmation and purity assessment of this compound are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| 8.05 | Doublet | 2H | Aromatic (ortho to -COOH) |

| 7.15 | Doublet | 2H | Aromatic (ortho to -O-) |

| 5.26 | Singlet | 2H | -O-CH₂-O- |

| 3.37 | Singlet | 3H | -O-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A characteristically broad singlet is expected at a downfield chemical shift, typically between 12 and 13 ppm. This broadness is due to hydrogen bonding and rapid chemical exchange.

-

Aromatic Protons: The benzene ring exhibits a para-substitution pattern, leading to two distinct signals for the aromatic protons. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear as a doublet around 8.05 ppm. The protons ortho to the electron-donating methoxymethoxy group are more shielded and appear as a doublet around 7.15 ppm.

-

Methoxymethyl (MOM) Protons: The two protons of the methylene group in the MOM ether (-O-CH₂-O-) are chemically equivalent and appear as a sharp singlet at approximately 5.26 ppm. The three protons of the methyl group (-O-CH₃) are also equivalent and give rise to a singlet at around 3.37 ppm.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~160 | Aromatic C (para to -COOH) |

| ~132 | Aromatic C (ortho to -COOH) |

| ~125 | Aromatic C (ipso to -COOH) |

| ~116 | Aromatic C (ortho to -O-) |

| ~94 | -O-CH₂-O- |

| ~56 | -O-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear at the downfield end of the spectrum, around 172 ppm.

-

Aromatic Carbons: Due to the para-substitution, four distinct signals are expected for the six aromatic carbons. The carbon attached to the electron-donating methoxymethoxy group will be the most shielded among the substituted carbons. The carbons ortho to the carboxylic acid group will be deshielded compared to those ortho to the ether linkage.

-

Methoxymethyl (MOM) Carbons: The methylene carbon (-O-CH₂-O-) of the MOM group typically resonates at a characteristic chemical shift of around 94 ppm. The methyl carbon (-O-CH₃) is expected to appear further upfield, at approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2960, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250, ~1050 | Strong | C-O stretch (ether and carboxylic acid) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the region of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration. The broadness is a result of extensive hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxymethyl group will be observed just below 3000 cm⁻¹.

-

C-O Stretches: Strong absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹, are expected for the C-O stretching vibrations of the ether linkage and the carboxylic acid.

-

Aromatic C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₉H₁₀O₄), the exact molecular weight is 182.0579 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - CH₂O]⁺ |

| 137 | Strong | [M - OCH₃]⁺ |

| 121 | Very Strong | [M - COOH - CH₂]⁺ |

| 109 | Moderate | [M - COOH - CH₂O]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 45 | Strong | [CH₂OCH₃]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 182. The fragmentation pattern will be influenced by the presence of the carboxylic acid and the methoxymethyl ether groups.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

-

Loss of a Methoxyl Radical: Cleavage of the O-CH₃ bond in the methoxymethyl group can lead to the formation of a fragment at [M - 31]⁺.

-

Loss of a Carboxyl Radical: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group, resulting in a peak at [M - 45]⁺.

-

α-Cleavage of the Ether: Fragmentation adjacent to the ether oxygen is a characteristic pathway for ethers. This can lead to the formation of the resonance-stabilized oxonium ion [CH₂=O-CH₃]⁺ at m/z 45.

-

Loss of Formaldehyde: The methoxymethyl group can lose a neutral formaldehyde molecule (CH₂O), resulting in a fragment at [M - 30]⁺˙.

-

Benzoyl Cation: The base peak in the spectrum of many benzoic acid derivatives is the benzoyl cation or a related fragment. For 4-methoxybenzoic acid, the base peak is often at m/z 135, corresponding to the 4-methoxybenzoyl cation. A similar fragmentation leading to a significant peak is expected here.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). This is the preferred method for complex mixtures or when separation is required prior to analysis.

-

-

Data Acquisition:

-

The sample is introduced into the ion source, which is under high vacuum.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of the molecular structure and provides a benchmark for quality control. The detailed interpretation of each spectrum, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers working with this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Role of NMR Spectroscopy in Modern Drug Development

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(methoxymethoxy)benzoic Acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of molecular entities is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular structure at the atomic level.[1] Its ability to provide detailed information on the number, type, connectivity, and chemical environment of atoms makes it an indispensable tool for medicinal chemists and researchers.[2][3] From the initial identification of hit compounds to the optimization of lead candidates, NMR serves as a primary method for verifying molecular identity, assessing purity, and understanding complex biomolecular interactions.[4]

This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound (MOM-PABA), a compound representative of molecules encountered in synthetic chemistry, particularly those involving protecting group strategies. The methoxymethyl (MOM) ether is a common protecting group for phenols, and understanding its characteristic NMR signature, alongside the spectral features of the substituted benzoic acid core, is critical for reaction monitoring and final product characterization. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles governing the observed chemical shifts and coupling patterns.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of a high-quality NMR spectrum is a self-validating process where careful experimental design ensures the reliability of the resulting data. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Methodology

-

Sample Preparation: Weigh approximately 5-10 mg of solid this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃).

-

Expert Insight: The choice of a deuterated solvent is crucial to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo exchange with residual water in the solvent, potentially broadening the signal.

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.

-

Expert Insight: TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[5] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0 ppm, which does not overlap with most organic signals and provides a reliable reference point.

-

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters on a spectrometer, typically operating at a frequency of 400 MHz for protons.

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). A complete analysis allows for the assignment of every unique proton in the molecule.

Molecular Structure with Proton Assignments

Sources

physical properties of 4-(methoxymethoxy)benzoic acid solubility and melting point

An In-Depth Technical Guide to the Core Physical Properties of 4-(Methoxymethoxy)benzoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely academic—it is a cornerstone of successful development. Properties such as melting point and solubility govern everything from purification and formulation to bioavailability and ultimate therapeutic efficacy. This guide provides an in-depth technical overview of two such critical properties—melting point and solubility—for the compound this compound (CAS No. 25458-44-0).

This compound is a derivative of 4-hydroxybenzoic acid, a common structural motif in medicinal chemistry. The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, a common strategy in multi-step organic synthesis to prevent unwanted side reactions. As researchers and drug development professionals, characterizing intermediates like this is crucial for process control, purity assessment, and ensuring the quality of the final API. This document is structured to provide not only the known physical data for this compound but also to detail the authoritative, field-proven methodologies for determining these properties, grounding the data in practical, reproducible science.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is one of the most fundamental and informative physical properties. It is a robust indicator of purity and provides insight into the strength of the crystal lattice forces holding the solid together. For a pure compound, the melting range is typically sharp (0.5-1.0°C), while impurities will lead to both a depression of the melting point and a broadening of the range.[1][2] This phenomenon, known as melting point depression, is a critical principle in assessing the success of a purification protocol.

Reported Melting Point

The melting point of this compound has been reported in the literature. It is crucial to distinguish this compound from its close structural relatives, such as 4-methoxybenzoic acid or 4-(methoxymethyl)benzoic acid, which possess significantly different melting points.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| This compound | 25458-44-0 | 70 - 71 [3] |

| 4-Methoxybenzoic acid | 100-09-4 | 182 - 185 |

Protocol for Melting Point Determination (Capillary Method)

The capillary method is the standard and most widely accepted technique for melting point determination in a laboratory setting.[4] It relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Rationale: The use of a finely ground powder ensures uniform heat distribution throughout the sample, preventing temperature gradients that could lead to an inaccurate reading.[4] A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate determination.[1][2]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula or mortar and pestle, crush the sample into a fine, uniform powder.[4]

-

-

Capillary Tube Loading:

-

Take a glass capillary tube (sealed at one end) and press the open end gently into the powdered sample. A small amount of powder will enter the tube.

-

To pack the sample into the bottom of the tube, tap the sealed end firmly on a hard surface or drop the tube through a long glass tube onto the benchtop.[4]

-

Aim for a packed sample height of 2-4 mm for optimal results.

-

-

Measurement (Using a Digital Melting Point Apparatus):

-

Set the starting temperature on the apparatus to about 10-15°C below the expected melting point (for this compound, a starting temperature of ~55°C is appropriate).

-

Set the heating rate (ramp rate) to a high value (e.g., 10-20°C/min) for a rapid initial determination to find an approximate melting point.[1][2]

-

Once the approximate range is known, allow the apparatus to cool. Prepare a new sample.

-

For the accurate measurement, set the ramp rate to 1-2°C/min through the expected melting range.[1]

-

Insert the loaded capillary tube into the apparatus.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts into a liquid (T2).

-

The melting point is reported as the range T1 - T2. For a pure sample, this should be a narrow range (e.g., 70.5 - 71.0°C).

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility Profile

Solubility is arguably the most critical physical property in drug development.[5] Poor aqueous solubility is a primary reason for the failure of promising drug candidates, as a compound must be in solution to be absorbed and exert a pharmacological effect.[6][7] Understanding the solubility of this compound in various solvent systems is essential for designing purification (crystallization), formulation, and analytical testing protocols.

Significance in Drug Development

-

Bioavailability: An orally administered drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low solubility is a major hurdle to achieving adequate bioavailability.[5][6]

-

Formulation: Developing a dosage form (e.g., tablet, injection) requires a solvent system in which the API is stable and sufficiently soluble.

-

Purification: Recrystallization, a primary method for purifying solid compounds, relies on the differential solubility of the compound in a solvent at high and low temperatures.

-

Process Chemistry: Synthetic reactions are typically carried out in solution. The choice of solvent depends on the solubility of all reactants and reagents. A synthesis of this compound notes its extraction into ethyl acetate, indicating good solubility in this solvent.[8]

Known Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. However, its structure as a carboxylic acid with a relatively nonpolar ether group allows for qualitative predictions based on the "like dissolves like" principle. The carboxylic acid group can engage in hydrogen bonding and can be ionized in basic solutions, while the phenyl ring and MOM ether contribute to its nonpolar character.

| Solvent System | Predicted/Known Solubility | Rationale |

| Water | Poorly soluble | The nonpolar benzene ring and ether group dominate over the single carboxylic acid group. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid. |

| Ethyl Acetate | Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. Confirmed by use as an extraction solvent.[8] |

| Dichloromethane, Chloroform | Soluble | Common organic solvents effective for moderately polar compounds. |

| Hexane, Toluene | Poorly soluble | Nonpolar solvents are unlikely to effectively solvate the polar carboxylic acid group. |

| 5% Aqueous NaOH / NaHCO₃ | Soluble | The carboxylic acid (pKa ~4-5) will be deprotonated by the base to form a highly polar and water-soluble carboxylate salt. |

| 5% Aqueous HCl | Insoluble | The compound is not basic and will remain in its neutral, water-insoluble form. |

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of an unknown or poorly characterized compound like this compound.

Rationale: This series of tests provides information on the polarity of the molecule and the presence of acidic or basic functional groups. Solubility in aqueous base is a strong indicator of an acidic functional group, such as a carboxylic acid or phenol.

Step-by-Step Protocol:

-

General Procedure: For each solvent, add approximately 20-30 mg of this compound to a small test tube. Add 1 mL of the solvent in portions, shaking vigorously after each addition. A compound is considered "soluble" if it dissolves completely.

-

Solvent Sequence:

-

Test 1: Water. Observe solubility. If soluble, test the solution with litmus or pH paper to determine if it is acidic or basic.

-

Test 2: 5% Aqueous NaOH. If insoluble in water, test solubility in 5% NaOH. Vigorous shaking may be required. If it dissolves, it indicates the presence of an acidic functional group.

-

Test 3: 5% Aqueous NaHCO₃. If soluble in NaOH, perform a separate test with 5% NaHCO₃. Carboxylic acids are generally strong enough acids to dissolve in this weak base, while most phenols are not. Effervescence (CO₂ release) is a positive sign.

-

Test 4: 5% Aqueous HCl. If insoluble in water and base, test with 5% HCl. Solubility indicates the presence of a basic functional group (e.g., an amine). This compound is expected to be insoluble.

-

Test 5: Organic Solvents. Systematically test solubility in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.

-

Workflow Visualization: Solubility Classification

Caption: Decision workflow for qualitative solubility analysis.

Conclusion

The physical properties of this compound—a melting point of 70-71°C and its characteristic solubility profile as a moderately polar carboxylic acid—are foundational data points for its use in research and development. A sharp, accurate melting point confirms purity, while its solubility dictates how it can be purified, formulated, and analyzed. The protocols detailed in this guide represent robust, standard methodologies that ensure the generation of reliable and reproducible data. For drug development professionals, rigorous adherence to these characterization principles is indispensable for navigating the complexities of bringing a new chemical entity from the lab to the clinic.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Alberta.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). City University of New York.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Melting point determination. (n.d.). SSERC.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.

-

PubChem. (n.d.). This compound (CID 11252351). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid (CID 308473). National Center for Biotechnology Information. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Peay State University.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI.

-

Drug Solubility: Importance and Enhancement Techniques. (2015, August 8). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-methoxy- (CAS 100-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-(MethoxyMethoxy)benzoicacid CAS#: 25458-44-0 [m.chemicalbook.com]

- 4. 4-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 25458-44-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-(Methoxymethoxy)benzoic Acid: A Key Intermediate in Complex Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(methoxymethoxy)benzoic acid, a pivotal intermediate in advanced organic synthesis. We will delve into its fundamental chemical properties, the strategic importance of its structure, detailed synthesis protocols, and its applications, particularly within the realm of pharmaceutical research and drug development. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid where the hydroxyl group at the para position is protected by a methoxymethyl (MOM) ether. This structural modification is crucial for its utility in multi-step synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 25458-44-0 | [1][3] |

| Appearance | White crystalline powder or solid | [3] |

| Synonyms | Benzoic acid, 4-(methoxymethoxy)-; 4-(MethoxyMethoxy)benzoicacid | [1] |

Molecular Structure

The structure of this compound features a carboxylic acid group and a MOM-protected phenol on a benzene ring.

Caption: 2D Structure of this compound.

The Synthetic Strategy: The Role of the Methoxymethyl (MOM) Protecting Group

In organic synthesis, particularly when dealing with multifunctional molecules, the selective reaction of one functional group in the presence of others is a significant challenge. The hydroxyl group (-OH) of 4-hydroxybenzoic acid is reactive and can interfere with reactions intended for the carboxylic acid group.[3] To overcome this, a "protecting group" strategy is employed.

The methoxymethyl (MOM) group serves as an effective protecting group for the phenolic hydroxyl.[3] It is introduced to "mask" the hydroxyl's reactivity, allowing for chemical transformations elsewhere on the molecule. Once these transformations are complete, the MOM group can be selectively removed, or "deprotected," to regenerate the original hydroxyl group.[3] This reversible protection is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high precision.[3]

Caption: The protection-deprotection workflow.

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved by the etherification of 4-hydroxybenzoic acid. The following protocol is a representative example based on established methodologies.[4]

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Methanol

-

4 M Potassium hydroxide (KOH) solution

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis Protocol:

-

Reaction Setup: Suspend 4-hydroxybenzoic acid (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Addition of Base: Under the inert atmosphere of the ice bath, sequentially add N,N-Diisopropylethylamine (4.0 eq). DIPEA acts as a non-nucleophilic base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

-

Protection Step: Slowly add chloromethyl methyl ether (2.0 eq) to the cooled reaction mixture. The deprotonated hydroxyl group will attack the electrophilic carbon of MOM-Cl in an Sₙ2 reaction, forming the MOM ether.

-

Reaction Progression: Allow the reaction mixture to warm gradually to room temperature and stir for several hours (e.g., 2.5 to 17 hours, monitoring by TLC is recommended).[4] An additional portion of MOM-Cl may be added if the reaction is incomplete.[4]

-

Work-up and Saponification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add methanol and a 4 M aqueous solution of potassium hydroxide to the residue. This step saponifies any ester byproducts that may have formed, ensuring the final product is the carboxylic acid.

-

Stir at room temperature for approximately 3 hours.[4]

-

-

Isolation and Purification:

-

Remove the methanol by concentration under reduced pressure.

-

Acidify the remaining aqueous residue with 4 M hydrochloric acid to a pH of ~2-3, which protonates the carboxylate to form the final carboxylic acid, causing it to precipitate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with saturated brine, then dry it over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[4]

-

Deprotection Protocol:

To remove the MOM group and regenerate the 4-hydroxybenzoic acid, the protected compound is treated with a strong acid. Stirring the compound in a mixture of an organic solvent (like methanol or THF) and an aqueous acid (such as HCl or trifluoroacetic acid) at room temperature or with gentle heating will efficiently cleave the MOM ether.

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[3]

-

Building Block for APIs: By temporarily masking the reactive hydroxyl group, chemists can perform selective modifications on the carboxylic acid moiety—such as amidation or esterification—to build larger, more intricate molecular scaffolds. These scaffolds are often the core of compounds investigated for a wide range of therapeutic uses.

-

Foundation for Bioactive Derivatives: Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to be part of molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.[3][5] this compound serves as a key starting material for synthesizing novel derivatives within these classes, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Primary Hazards: It is classified as an irritant.[1]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com. [Link]

-

NIST. Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. [Link]

-

PubChem. 4-(Methoxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

-

US EPA. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - Substance Details. U.S. Environmental Protection Agency. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. [Link]

- Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.

-

The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

Sources

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | 25458-44-0 | Benchchem [benchchem.com]

- 4. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 5. preprints.org [preprints.org]

alternative names for 4-(methoxymethoxy)benzoic acid

An In-Depth Technical Guide to 4-(Methoxymethoxy)benzoic Acid: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a valuable carboxylic acid derivative that serves as a crucial building block and intermediate in modern organic synthesis. Its utility primarily lies in its role as a protected form of 4-hydroxybenzoic acid, a common structural motif in many biologically active compounds. The introduction of the methoxymethyl (MOM) ether protecting group on the phenolic hydroxyl function allows for a wide range of chemical transformations to be performed on other parts of the molecule without unintended interference from the acidic phenol. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several alternative names and is registered under various chemical identifiers.

Systematic and Common Names:

-

IUPAC Name: this compound[1]

-

Synonyms: Benzoic acid, 4-(methoxymethoxy)-; 4-(MethoxyMethoxy)benzoicacid[1]

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 25458-44-0 | [1] |

| PubChem CID | 11252351 | [1] |

| EC Number | 891-277-4 | [1] |

| DSSTox Substance ID | DTXSID00460120 | [1] |

| InChI | InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | [1] |

| InChIKey | XIFRBTZCMICRPL-UHFFFAOYSA-N | [1] |

| SMILES | COCOC1=CC=C(C=C1)C(=O)O | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White solid (as per synthesis protocols) |

| Exact Mass | 182.05790880 Da[1] |

Synthesis of this compound

The most common and direct route to this compound is through the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is typically achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis procedure[2].

Materials:

-

4-Hydroxybenzoic acid

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Methanol

-

4 M Aqueous potassium hydroxide (KOH)

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-hydroxybenzoic acid (e.g., 2.00 g, 14.5 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Sequentially add diisopropylethylamine (10.1 mL, 57.9 mmol) and chloromethyl methyl ether (2.20 mL, 29.0 mmol) to the cooled suspension.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 2.5 hours.

-

Cool the mixture again in an ice bath and add an additional portion of chloromethyl methyl ether (1.10 mL, 14.5 mmol).

-

Stir the reaction at room temperature for an additional 17 hours.

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add methanol (50 mL) and 4 M aqueous potassium hydroxide (50 mL) and stir at room temperature for 3 hours to hydrolyze any ester byproducts.

-

Concentrate the mixture again under reduced pressure to remove the methanol.

-

Acidify the residue with 4 M hydrochloric acid, then dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a white solid[2].

Mechanistic Insights

The protection of the phenolic hydroxyl group with MOM-Cl proceeds via a nucleophilic substitution reaction. The base, DIPEA, deprotonates the acidic phenolic proton, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl.

Caption: Mechanism of MOM protection of a phenol.

Applications in Research and Drug Development

The primary application of this compound is as a protected building block in multi-step organic synthesis. The MOM group is stable to a variety of reaction conditions that are incompatible with a free phenolic hydroxyl group, such as reactions involving strong bases, organometallics, and certain reducing and oxidizing agents[3].

Deprotection Strategies

The removal of the MOM protecting group is a critical step to unveil the free hydroxyl group in the final stages of a synthesis. The most common method for MOM deprotection is acid-catalyzed hydrolysis[3][7].

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism involves the protonation of the ether oxygen, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to regenerate the alcohol and release formaldehyde[3].

Caption: Acid-catalyzed deprotection of a MOM ether.

Comparison of Deprotection Methods

A variety of acidic reagents can be employed for the cleavage of MOM ethers. The choice of reagent depends on the sensitivity of other functional groups present in the molecule[3].

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Reference |

| HCl | H₂O, MeOH | Room Temperature | 3 days | [3] |

| HBr | CH₂Cl₂ | 0 °C | 2 hours | [3] |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temperature | 12 hours | |

| ZnBr₂ / n-PrSH | CH₂Cl₂ | Room Temperature | < 10 minutes | [8] |

| Solid Acid Catalyst (Wells-Dawson) | Dichloroethane | Reflux | < 1 hour | [9] |

Representative Deprotection Protocol

This protocol is a general procedure for the acid-catalyzed deprotection of MOM ethers.

Materials:

-

MOM-protected compound (e.g., this compound)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the MOM-protected compound in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the range of 7.0-8.0 ppm), a singlet for the two protons of the -O-CH₂-O- group at approximately 5.26 ppm, and a singlet for the three protons of the methoxy group (-O-CH₃) at around 3.37 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift, typically above 12 ppm[2].

-

Mass Spectrometry (ESI-MS): In negative ion mode, the ESI mass spectrum is expected to show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 181[2].

Conclusion

This compound is a synthetically versatile and important intermediate for organic chemists, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. Its straightforward synthesis via the protection of 4-hydroxybenzoic acid, coupled with the robust nature of the MOM protecting group and the various methods available for its selective removal, makes it an indispensable tool. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and mechanistic insights to aid researchers in its effective utilization.

References

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. srinichem.com [srinichem.com]

- 5. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Methoxymethyl (MOM) Protecting Group for Phenols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, often necessitates temporary protection to prevent undesired side reactions. Among the arsenal of available protecting groups, the methoxymethyl (MOM) ether stands out as a robust and versatile choice. This in-depth technical guide provides a comprehensive exploration of the MOM group's role in phenol protection, moving beyond simple protocols to elucidate the underlying mechanistic principles, strategic considerations for its implementation, and its position within orthogonal protection schemes. We will delve into field-proven methodologies for its introduction and cleavage, present a critical analysis of its stability profile, and offer practical, step-by-step protocols for laboratory application.

The Strategic Imperative: Why Protect Phenols with the MOM Group?

The hydroxyl group of a phenol is a site of significant chemical reactivity. Its proton is moderately acidic (pKa ≈ 10), rendering it susceptible to deprotonation by a wide range of bases. The resultant phenoxide is a potent nucleophile. This reactivity profile, while useful, can be detrimental during synthetic steps targeting other parts of a molecule, such as those involving strong bases, organometallic reagents, or hydrides.

The methoxymethyl (MOM) group addresses this challenge by converting the phenol into a MOM ether, which is formally an acetal.[1] This transformation effectively "hides" the reactive proton and attenuates the nucleophilicity of the oxygen atom. The MOM group is favored in complex syntheses for several key reasons:

-

Broad Stability: MOM ethers are exceptionally stable across a wide pH range (approx. 4-12) and are inert to a vast array of common reagents, including strong bases (e.g., LDA, n-BuLi), Grignard reagents, organolithiums, nucleophilic reducing agents (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.[2][3]

-

Ease of Introduction: The formation of MOM ethers can be achieved under relatively mild conditions with high yields.

-

Reliable Cleavage: Deprotection is typically accomplished under acidic conditions, which are often mild enough to preserve other sensitive functionalities within the molecule.[1][4] This acid-lability is a cornerstone of its utility in orthogonal protection strategies.

Core Methodologies: Protection and Deprotection Workflows

A proficient chemist must not only know the reagents for a transformation but also understand the causality behind their selection and the mechanics of the reaction.

Installation of the MOM Group on Phenols

The conversion of a phenol to its MOM ether can be accomplished through several reliable methods, each with distinct advantages and considerations.

Method A: Alkylation with Chloromethyl Methyl Ether (MOM-Cl)